Heptafluoropropan-2-ol

Description

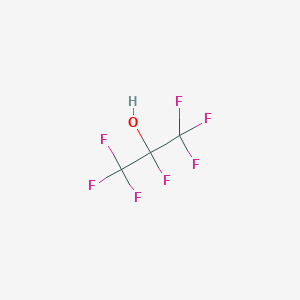

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O/c4-1(11,2(5,6)7)3(8,9)10/h11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXZSAWOXGFNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506035 | |

| Record name | Heptafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24427-67-6 | |

| Record name | Heptafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Heptafluoropropan 2 Ol and Its Key Intermediates

Synthesis of Hexafluoroacetone (B58046) (HFA)

The production of hexafluoroacetone is a critical first step, with several established catalytic and industrial processes.

Catalytic methods are central to the efficient synthesis of HFA, offering high yields and selectivity under specific conditions. Key catalytic routes include the fluorination of halogenated acetones, oxidation of hexafluoropropylene, and isomerization of hexafluoropropylene oxide.

Fluorination of Halogenated Acetones: A prevalent industrial method involves the gas-phase fluorination of hexachloroacetone (B130050) with anhydrous hydrogen fluoride (B91410). fluorine1.rufluorine1.ru This halogen exchange reaction is typically performed in the presence of a chromium-based catalyst. fluorine1.rufluorine1.ru For instance, using a catalyst derived from Cr2O3 gel in a tubular reactor can result in a 98% conversion of hexachloroacetone. fluorine1.rufluorine1.ru Another approach utilizes a three-zone catalytic bed of chromium (III) hydroxide (B78521) treated with hydrogen fluoride, achieving yields of 95.3-97.4%. fluorine1.ru A continuous two-step process using a gamma alumina (B75360) catalyst impregnated with chromium sesquioxide (Cr2O3) has also been developed. google.com

Oxidation of Hexafluoropropylene (HFP): The catalytic oxidation of HFP is another promising route for HFA production. fluorine1.ru Various catalysts have been investigated for this process, including tin, iron, and indium oxides, as well as fluorinated aluminum oxide. fluorine1.ru A notable method employs activated carbon promoted with alkali metal fluorides. fluorine1.ru In a circulation reactor at 110-190°C, this method can achieve an HFA yield of 55-62% with a conversion degree of 90%. fluorine1.ru Platinum group metals supported on carbon have also been shown to be effective, with a Pd/C catalyst yielding high selectivity and conversion at temperatures between 130°C and 170°C. researchgate.net

Isomerization of Hexafluoropropylene Oxide (HFPO): The isomerization of HFPO is considered an ideal method for industrial HFA preparation due to its mild reaction conditions and high yields. thieme-connect.com This process can be catalyzed by Lewis acids like AlCl3 or by various metal fluorides. wikipedia.org Using a catalyst promoted with hexafluoropropylene oxide can lead to a 99% yield of HFA at 100% HFPO conversion. fluorine1.ru Similarly, Cr2O3 treated with hydrogen fluoride has achieved a 94% HFA yield with 98% HFPO conversion. fluorine1.ru Titanium oxide and fluorinated titanium oxide catalysts are also effective for this isomerization, producing HFA with high selectivity. google.com

Table 1: Overview of Catalytic Routes to Hexafluoroacetone (HFA)

| Synthetic Route | Catalyst | Key Findings | Yield/Conversion | Reference |

|---|---|---|---|---|

| Fluorination of Hexachloroacetone | Chromium (III) salts / Cr2O3 gel | Gas-phase reaction with anhydrous hydrogen fluoride. | 98% conversion. | fluorine1.rufluorine1.ru |

| Fluorination of Perchloroacetone | Chromium (III) hydroxide treated with HF | Continuous process with a three-zone catalytic bed. | 95.3-97.4% yield. | fluorine1.ru |

| Oxidation of Hexafluoropropylene (HFP) | Activated carbon with alkali metal fluorides | Reaction with molecular oxygen in a fixed bed reactor. | 55-62% yield, 90% conversion. | fluorine1.ru |

| Oxidation of Hexafluoropropylene (HFP) | Pd/C | Gas-phase reaction with oxygen. | High selectivity and conversion. | researchgate.net |

| Isomerization of Hexafluoropropylene Oxide (HFPO) | HFPO-promoted catalyst | Isomerization reaction. | 99% yield at 100% conversion. | fluorine1.ru |

| Isomerization of Hexafluoropropylene Oxide (HFPO) | Fluorinated titanium oxide | Isomerization of the starting material. | High selectivity. | google.com |

The primary industrial-scale production of HFA is dominated by the catalytic fluorination of hexachloroacetone with hydrogen fluoride, a process often referred to as a Finkelstein reaction. wikipedia.org While this is a catalytic process, it represents the main industrial standard.

Other, less common methods have been developed, primarily at a laboratory scale. One such method is the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, which is the dimer of hexafluorothioacetone. fluorine1.ru This process can utilize oxidizing agents like sodium nitrite, achieving a maximum yield of 58%. fluorine1.ru Additionally, HFA can be produced through the electrochemical fluorination of certain carbonyl compounds and ethers. fluorine1.ru

Conversion of Hexafluoroacetone to Heptafluoropropan-2-ol

This compound (HFIP) is synthesized from HFA primarily through catalytic hydrogenation. wikipedia.orgfluorine1.ruthieme-connect.com This reduction can be carried out using either gas-phase or liquid-phase approaches, each with distinct advantages. thieme-connect.comthieme-connect.com

Catalytic hydrogenation is the most direct and efficient method for converting the carbonyl group of HFA into the hydroxyl group of HFIP.

Gas-phase hydrogenation typically occurs in a fixed-bed reactor where a mixture of HFA gas and hydrogen is passed over a catalyst bed. thieme-connect.com This method is advantageous due to its potential for continuous operation, high conversion rates, and short reaction times, often at atmospheric pressure. thieme-connect.com

Early work in this area used copper and chromium oxides as catalysts at temperatures between 250°C and 375°C, achieving a yield of approximately 40%. thieme-connect.com Subsequent improvements involved using a Pd/Al2O3 catalyst, which lowered the required reaction temperature to a range of 120°C to 160°C. thieme-connect.com The choice of catalyst is crucial, as it influences both the rate and selectivity of the hydrogenation reaction. hw.ac.uk

Table 2: Gas-Phase Catalytic Reduction of HFA to HFIP

| Catalyst | Reaction Temperature (°C) | Key Features | Yield | Reference |

|---|---|---|---|---|

| Copper and Chromium Oxides | 250 - 375 | Early-stage gas-phase method. | ~40% | thieme-connect.com |

| Pd/Al2O3 | 120 - 160 | Improved method allowing for lower reaction temperatures. | Not specified, but noted as an improvement. | thieme-connect.com |

Liquid-phase catalytic hydrogenation is another widely used method, often employing precious metals such as palladium (Pd) or platinum (Pt), or their oxides, as catalysts. researchgate.net The reaction is typically carried out using HFA hydrate, most commonly hexafluoroacetone trihydrate. patsnap.com

This process can be performed in batch reactors or, more recently, in continuous flow systems. A recent study demonstrated the continuous flow hydrogenation of HFA trihydrate in a micropacked-bed reactor using a Pd/C catalyst. researchgate.net Operating at a temperature between 363 K and 393 K and a hydrogen pressure of 10 bar, this system achieved over 99% selectivity and conversion. researchgate.net The space-time yield was reported to be approximately nine times higher than that of a conventional batch reactor, highlighting the efficiency of modern continuous flow techniques. researchgate.net Catalyst preparation and pretreatment, such as acid washing and soaking in an organic solvent, can further enhance reaction efficiency and reduce reaction times. patsnap.com

Table 3: Liquid-Phase Catalytic Reduction of HFA to HFIP

| Catalyst | Reactant | System | Key Conditions | Selectivity/Conversion | Reference |

|---|---|---|---|---|---|

| Pd/C | Hexafluoroacetone Trihydrate | Continuous Flow Micropacked-Bed Reactor | 363-393 K, 10 bar H2 | >99% | researchgate.net |

| Palladium Carbon | Hexafluoroacetone Trihydrate | Batch Reactor | 100°C | Not specified, focus on reduced reaction time. | patsnap.com |

Meerwein–Ponndorf–Verley (MPV) Reduction Strategies

The Meerwein–Ponndorf–Verley (MPV) reduction is a significant method in organic synthesis for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.orgnumberanalytics.com This reaction is distinguished by its high chemoselectivity, utilizing an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, which allows for the reduction of carbonyl groups without affecting other sensitive functionalities like esters. numberanalytics.comthermofisher.cn The reaction, discovered independently by Meerwein, Verley, and Ponndorf in the 1920s, typically employs aluminum isopropoxide in isopropanol (B130326). wikipedia.orgthermofisher.cn The mechanism is believed to proceed through a six-membered ring transition state where a hydride is transferred from the alcohol ligand to the carbonyl substrate via a pericyclic mechanism. wikipedia.orgorganic-chemistry.org

In the context of fluorinated compounds, the MPV reduction is a key strategy for synthesizing hexafluoroisopropanol (HFIP), a valuable fluorinated alcohol, from its corresponding ketone, hexafluoroacetone (HFA). lookchem.comresearchgate.net HFIP is a crucial analog and intermediate in fluoroalkanol chemistry. researchgate.netscribd.com

A notable advancement in this area is the discovery that the MPV reduction of highly electrophilic fluorinated carbonyl compounds, such as hexafluoroacetone, can proceed efficiently even without a metal catalyst. lookchem.com Research has demonstrated that heating HFA (as its sesquihydrate) with secondary alcohols at elevated temperatures readily yields hexafluoroisopropanol. lookchem.com This catalyst-free approach is attributed to the high 'oxidative' potential of fluorinated carbonyl compounds, which accelerates the reversible hydride transfer. lookchem.com Secondary alcohols like isopropanol and butan-2-ol have shown higher activity compared to primary alcohols in this uncatalyzed process. lookchem.com The reaction mechanism is thought to involve the formation of an alcohol-HFA adduct followed by a hydride transfer, which is facilitated by the high temperature. lookchem.com

The following table summarizes the findings from studies on the uncatalyzed MPV reduction of Hexafluoroacetone (HFA) using various secondary alcohols.

Table 1: Uncatalyzed MPV Reduction of Hexafluoroacetone (HFA) to Hexafluoroisopropanol (HFIP)

| Reducing Alcohol | HFA:Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | HFIP Yield (%) |

|---|---|---|---|---|

| Isopropanol | 1:10 | 150 | 5 | 80 |

| Isopropanol | 1:1.5 | 150 | 5 | 75 |

| Butan-2-ol | 1:10 | 150 | 5 | 82 |

Data sourced from research on the catalyst-free MPV reduction of trifluoromethyl carbonyl compounds. lookchem.com

Novel Synthetic Pathways for this compound and Analogs

Recent research has focused on developing new and more efficient synthetic routes to this compound and related fluoroalkanols. These novel pathways often employ specialized reagents and catalytic systems to achieve higher yields, better selectivity, and milder reaction conditions.

Hydrofluorination, the addition of hydrogen fluoride (HF) across a double bond, is a direct method for synthesizing hydrofluorocarbons. researchgate.netnih.gov A key precursor to this compound is 2H-heptafluoropropane (HFC-227ea), which can be synthesized via the hydrofluorination of hexafluoropropene (B89477) (HFP). researchgate.netgoogle.com

One established industrial method involves reacting HFP with anhydrous hydrogen fluoride in the liquid phase using an antimony catalyst, such as antimony pentafluoride or trifluoride. google.com This process allows for the production of HFC-227ea in high yields under relatively mild conditions. google.com

More novel approaches have sought to avoid the direct use of hazardous anhydrous HF. A facile method has been developed that uses in situ generated onium bifluoride as an excellent equivalent to hydrogen fluoride. researchgate.net This reagent is produced from the decomposition of anhydrous tetrabutylammonium (B224687) fluoride and allows the hydrofluorination of hexafluoropropene to be carried out in standard laboratory glassware. researchgate.net

Furthermore, cutting-edge research has introduced sophisticated catalytic systems for the hydrofluorination of various alkenes. nih.gov These methods represent the frontier of fluoroalkanol synthesis.

Cobalt-Catalyzed Hydrofluorination : A photoredox-mediated method utilizes a Co(salen) catalyst with Et3N·3HF as the source of both hydrogen and fluorine. nih.gov This approach is versatile, converting a diverse range of alkenes into their hydrofluorinated products through a polar-radical-polar crossover mechanism. nih.gov

Gold-Catalyzed HF Transfer : Another innovative strategy employs a Gold(I) catalyst to transfer an equivalent of HF from a perfluoroarene/nucleophile pair directly to an alkyne. nih.gov This removes the need to handle HF reagents directly and generates two valuable products: a functionalized fluoroarene and a fluoroalkene. nih.gov

These advanced hydrofluorination techniques provide powerful and more accessible routes to fluorinated building blocks.

Table 2: Comparison of Novel Hydrofluorination Methodologies

| Catalytic System / Reagent | Substrate Type | Key Feature |

|---|---|---|

| Antimony Pentafluoride / Anhydrous HF | Hexafluoropropene | Industrial process for HFC-227ea synthesis. google.com |

| Tetrabutylammonium Fluoride (forms Onium Bifluoride) | Hexafluoropropene | Avoids direct use of anhydrous HF; compatible with standard glassware. researchgate.net |

| Co(salen) / Et3N·3HF / Light | Alkenes | Photoredox-mediated; uses a stable HF source. nih.gov |

The synthesis of this compound and its analogs has been significantly advanced by the use of specialized reagent systems that can activate substrates or deliver fluorinated moieties in unique ways. researchgate.net

One novel strategy utilizes 2H-heptafluoropropane itself as a key reagent. semanticscholar.orgscribd.com In this method, a heptafluoro-2-propyl anion is generated by treating 2H-heptafluoropropane with a fluoride ion source, such as tetramethylammonium (B1211777) fluoride. semanticscholar.org This potent nucleophile can then undergo a 1,4-addition to various electron-deficient unsaturated compounds, such as acrylates, providing a direct route to introduce the heptafluoro-2-propyl group into aliphatic chains. semanticscholar.orgscribd.com

Another specialized system involves the reaction of 2-bromoheptafluoropropane (B1586825) with anilines in the presence of sodium dithionite (B78146) and a catalyst. google.comgoogle.com This method is particularly useful for synthesizing 4-(heptafluoro-2-propyl)anilines, which are important intermediates for agrochemicals. google.com

The properties of fluorinated alcohols themselves are also harnessed in synthesis. researchgate.net Compounds like hexafluoroisopropanol (HFIP) are recognized for their strong hydrogen-bond donating ability and low nucleophilicity. researchgate.net These unique properties allow them to act as powerful solvents or promoters that can activate substrates and facilitate reactions, often in the absence of a traditional catalyst. researchgate.net Moreover, research has shown that an equilibrium exists between fluorinated ketones, their hydrates, and the corresponding α-fluoroalcohols when dissolved in anhydrous HF, presenting another potential synthetic route. researchgate.netresearchgate.net

Comprehensive Spectroscopic and Structural Characterization of Heptafluoropropan 2 Ol Systems

Elucidating Molecular Structure and Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For heptafluoropropan-2-ol, both proton (¹H) and fluorine-19 (¹⁹F) NMR are essential for a complete structural elucidation.

The ¹H NMR spectrum of this compound is relatively simple, as the molecule contains only two protons in distinct chemical environments: the hydroxyl (-OH) proton and the methine (CH) proton.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and its position in the spectrum is dependent on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding.

Methine Proton (-CH): The single proton attached to the central carbon atom is expected to appear as a complex multiplet. This complexity arises from spin-spin coupling with the numerous neighboring fluorine atoms. Specifically, it would be split by the single fluorine atom on the same carbon (geminal coupling) and the six fluorine atoms of the two adjacent trifluoromethyl (CF₃) groups (vicinal coupling). The high electronegativity of the seven fluorine atoms would shift this proton's signal significantly downfield compared to non-fluorinated alcohols.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Environment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| -OH | Variable | Singlet (broad) | N/A |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net The spectrum of this compound is predicted to show two distinct signals corresponding to the two different fluorine environments.

Trifluoromethyl Groups (-CF₃): The six fluorine atoms of the two CF₃ groups are chemically equivalent. Their signal is expected to be a doublet, as they are coupled to the single fluorine atom on the central carbon (³JF-F coupling).

Central Fluorine (-CF-): The single fluorine atom attached to the central carbon will experience coupling with the six equivalent fluorine atoms of the CF₃ groups. This would result in a septet in the ¹⁹F NMR spectrum.

Further coupling between the fluorine nuclei and the methine proton (²JF-H and ³JF-H) would add another layer of complexity to the signals, or could be removed through proton-decoupling experiments. ifpan.edu.pl The chemical shifts are reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). chemsrc.com

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| -CF₃ | ~ -70 to -80 ppm | Doublet | ³JF-F |

Mass Spectrometric Approaches to Molecular Identification and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry is used to determine the elemental composition of a molecule with high accuracy. For this compound (C₃HF₇O), the exact mass can be calculated and compared to the experimentally measured value. This allows for unambiguous confirmation of the molecular formula. savemyexams.com The monoisotopic mass of this compound is 185.99156179 Da. nih.gov An HRMS instrument would be able to measure this mass to within a few parts per million (ppm), confirming the presence of 3 carbons, 1 hydrogen, 7 fluorines, and 1 oxygen atom.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃HF₇O | nih.gov |

| Exact Mass | 185.99156179 Da | nih.gov |

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting daughter ions are analyzed to provide structural information. nih.gov In an MS/MS experiment, the molecular ion of this compound ([C₃HF₇O]⁺•, m/z ≈ 186) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable based on the stability of the resulting fragments.

A common fragmentation pathway for fluorinated compounds is the loss of a trifluoromethyl radical (•CF₃), which is a relatively stable species. This would lead to the formation of a prominent fragment ion.

Predicted Fragmentation: [C₃HF₇O]⁺• → [C₂HFO]⁺ + •CF₃ (m/z ≈ 186) (m/z ≈ 117)

The observation of a precursor ion at m/z ≈ 186 and a product ion at m/z ≈ 117 would strongly support the structure of this compound.

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion (Precursor) | [C₃HF₇O]⁺• | 186 |

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. chemicalbook.com The spectra are complementary and offer a detailed "fingerprint" of the molecule. docbrown.info

The IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes:

O-H Stretch: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching of the hydroxyl group, which is involved in hydrogen bonding. This vibration is typically weak in the Raman spectrum.

C-H Stretch: A weaker absorption corresponding to the methine C-H bond stretch is anticipated around 2900-3000 cm⁻¹.

C-F Stretches: Due to the high electronegativity and mass of fluorine, the C-F stretching vibrations are expected to produce very strong and characteristic bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the alcohol group will likely appear in the 1050-1150 cm⁻¹ range.

While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy detects light scattering from vibrations that cause a change in polarizability. chemicalbook.com Therefore, symmetric vibrations may be more prominent in the Raman spectrum.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | 2900 - 3000 | Medium-Weak | Medium |

| C-F Stretches | 1000 - 1300 | Very Strong | Medium-Weak |

Infrared (IR) Spectroscopic Studies

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is characterized by the distinct vibrational modes of its alcohol (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds.

Key research findings for the IR spectrum of a secondary alcohol like this compound are based on the expected vibrational frequencies for its constituent functional groups. The presence of seven electron-withdrawing fluorine atoms significantly influences the positions and intensities of these absorption bands compared to its non-fluorinated analogue, propan-2-ol.

O-H Stretching: Like other alcohols, this compound is expected to exhibit a very strong and broad absorption band corresponding to the O-H stretching vibration. libretexts.org This broadening is a result of intermolecular hydrogen bonding. docbrown.info This band typically appears in the 3200-3600 cm⁻¹ region. savemyexams.comsavemyexams.com

C-H Stretching: A weaker absorption corresponding to the stretching of the single C-H bond on the secondary carbon (C2) is anticipated. This peak is typically found just below 3000 cm⁻¹.

C-F Stretching: The most complex and intense region of the spectrum is expected to be dominated by the various symmetric and asymmetric stretching vibrations of the C-F bonds within the two trifluoromethyl (CF₃) groups. These bonds give rise to multiple, very strong absorption bands in the approximate range of 1000-1400 cm⁻¹. The high polarity of the C-F bonds leads to very intense IR signals.

C-O Stretching: The C-O stretching vibration for secondary alcohols typically appears as a strong band between 1075 cm⁻¹ and 1150 cm⁻¹. spectroscopyonline.com For this compound, this absorption is expected within this region, though its exact position and intensity may be influenced by the strong inductive effect of the adjacent fluorine atoms.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks from various bending and skeletal vibrations that are unique to the molecule. savemyexams.com

Below is a table summarizing the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (C-H) | ~2950 - 3000 | Weak to Medium |

| C-F Stretches | Fluoroalkane (-CF₃) | 1000 - 1400 | Very Strong, Multiple Bands |

| C-O Stretch | Secondary Alcohol | 1075 - 1150 | Strong |

Raman Spectroscopic Probes

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. wikipedia.org This technique is particularly sensitive to vibrations that cause a change in the polarizability of a molecule. wikipedia.org Therefore, symmetric vibrations and bonds involving less polar functional groups often produce strong Raman signals.

The Raman spectrum of this compound would be characterized by the vibrational modes of its carbon skeleton and functional groups. By analogy with similar molecules like isopropanol (B130326), key features can be predicted.

C-F Vibrations: The C-F stretching and deformation modes are expected to be prominent in the Raman spectrum, although they may be weaker than in the IR spectrum.

C-C-O and C-C Skeletal Vibrations: The carbon backbone of the molecule gives rise to characteristic stretching and bending vibrations. For instance, the symmetric C-C-O stretching vibration in isopropanol is found around 820 cm⁻¹. researchgate.net A similar strong peak is expected for this compound in this region.

C-H Vibrations: The C-H stretching vibration, typically around 2900-3000 cm⁻¹, will be present. C-H bending and rocking modes will also appear at lower frequencies.

O-H Vibration: The O-H stretching vibration is generally a weak scatterer in Raman spectroscopy and may be difficult to observe as a distinct peak, especially in the presence of water.

A summary of anticipated Raman shifts for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch | Alkane (C-H) | 2900 - 3000 | Medium to Strong |

| C-F Stretches | Fluoroalkane (-CF₃) | 1000 - 1400 | Medium |

| C-C-O Symmetric Stretch | Carbon Skeleton | ~800 - 850 | Strong |

| C-C Stretches | Carbon Skeleton | 850 - 1000 | Medium |

Theoretical and Computational Investigations of Heptafluoropropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular properties of heptafluoropropan-2-ol. These methods solve the electronic Schrödinger equation to predict properties like electron distribution, molecular structure, and reactivity. acs.org The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic structure of the alcohol, a feature that has been extensively explored through various computational techniques.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of fluorinated alcohols like this compound. DFT studies have shown that the presence of multiple electron-withdrawing trifluoromethyl groups enhances the proton donor capability of the hydroxyl group. rsc.org This increased acidity is a key factor in its use as a promoter for various chemical reactions. rsc.orgrsc.org

DFT calculations, specifically using the M06-2X functional with the 6-311++G(2d,2p) basis set, have been employed to analyze the interaction energies of HFIP with other molecules. semanticscholar.org For instance, studies on the interaction between HFIP and benzene (B151609) have revealed a dual XH–π interaction, where both the O-H and C-H groups of HFIP interact with the aromatic ring. semanticscholar.org These calculations highlight that the interaction energy of the HFIP-benzene complex is significantly higher than that of its non-fluorinated analog, isopropanol (B130326), with benzene. semanticscholar.org

Furthermore, DFT has been used to model the role of HFIP in catalytic cycles. Calculations have indicated that strong hydrogen bond donor solvents like HFIP can lower the transition state energy and stabilize intermediates, thereby accelerating reaction rates. scispace.com In the context of epoxide/CO2 coupling, DFT studies revealed that the high efficiency of fluorinated mono-alcohols like HFIP is related to a dual hydrogen bonding mechanism where two alcohol molecules cooperatively participate in the reaction activation. rsc.orgrsc.org Thermochemical properties, such as enthalpies of formation for fluorinated alcohols and their radicals, have also been successfully calculated using DFT methods like M06-2x/6-31+g(d,p), providing crucial data for understanding their stability and reaction pathways. sciencepublishinggroup.comsemanticscholar.orgscirp.org

Ab initio methods, which are based on first principles without empirical parameterization, have provided high-level insights into the structure and behavior of this compound. acs.org These calculations have been crucial in determining the conformational preferences of the molecule. Studies have shown that HFIP exists in different conformers, with the antiperiplanar (AP) conformer being the most stable in the gas phase, in contrast to its non-fluorinated analog, isopropanol, which prefers a synclinal (SC) conformation. rsc.org High-level ab initio calculations confirmed the AP conformer is more stable than the SC conformer by approximately 5 kJ mol⁻¹. rsc.orgresearchgate.net

The interaction of HFIP with other species has also been a focus of ab initio studies. Investigations combining negative ion photoelectron spectroscopy with ab initio calculations explored the interactions between HFIP and various halide anions (F⁻, Cl⁻, Br⁻, I⁻). nih.govfigshare.com These studies revealed that for Cl⁻, Br⁻, and I⁻, the interaction is primarily a charge-dipole interaction, forming a [HFIP···X⁻] complex. nih.govfigshare.com However, for the more basic fluoride (B91410) anion (F⁻), a proton transfer occurs, leading to the formation of a more stable [HFIP-H···HF]⁻ structure. nih.govfigshare.com Such detailed studies provide direct evidence for the orientation-specific interactions governed by the high acidity of the HFIP proton. nih.gov

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of this compound as a solvent, particularly in aqueous mixtures and its interactions with biomolecules. An all-atom model for HFIP has been developed and validated for use in MD simulations, showing reasonable agreement with experimental data for the pure liquid and its mixtures with water. acs.org

MD simulations have consistently shown that HFIP has a strong tendency to aggregate in aqueous solutions, forming clusters or microheterogeneous structures. nih.govnih.gov This aggregation is a key feature of its solvent properties. When interacting with solutes, such as peptides, HFIP molecules tend to accumulate around the solute surface, effectively creating a "coating" that displaces water. nih.govnih.gov

Several studies have focused on the effect of HFIP on peptide structure. In simulations of the peptide Trp-cage in an HFIP-water mixture, HFIP was found to preferentially solvate the peptide, with the local concentration of HFIP around the peptide being significantly higher than in the bulk solvent. nih.govacs.org This preferential interaction is particularly long-lived near certain residues like tryptophan. nih.gov Similarly, MD simulations of the melittin (B549807) peptide demonstrated that HFIP stabilizes its α-helical structure. nih.gov The simulations suggest that by aggregating around the peptide, HFIP prevents water molecules from disrupting the backbone hydrogen bonds that maintain the helical fold. nih.gov This coating effect is considered a primary mechanism for the helix-inducing properties of HFIP. nih.gov

The distribution of HFIP and water around a peptide is not uniform. Simulations show that HFIP generally accumulates near the peptide surface, while water is preferentially found in regions further away. nih.gov The translational diffusion of both HFIP and water is also slowed near the peptide surface, indicating strong solvent-solute interactions. acs.org

Computational Analysis of Acidity and Hydrogen Bonding Energetics

The remarkable properties of this compound as a solvent and reaction promoter are intrinsically linked to its high acidity and strong hydrogen bond donating capabilities, which have been extensively analyzed using computational methods.

The Brønsted acidity of this compound is exceptionally high for an alcohol, with an experimentally determined pKa of 9.3 in water, comparable to that of phenol. arkat-usa.orgwikipedia.orgnih.gov Computational chemistry offers robust methods for predicting such values. The primary approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle.

This method requires calculating the gas-phase acidity and the solvation free energies of the alcohol and its corresponding alkoxide anion. sapub.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) combined with an implicit solvent model like CPCM, have been used to develop quantitative structure-activity relationships (QSAR) for the pKa values of alcohols. acs.org For a series of alcohols, a high correlation can be achieved between the calculated energy difference (ΔE) in solution between the parent compound and its anion, and the experimental pKa. acs.org While a specific computationally derived pKa value for HFIP from a single study is not highlighted, the established methodologies have been successfully applied to fluorinated alcohols, demonstrating their reliability. acs.orgresearchgate.net For instance, the inclusion of fluorinated alcohols in QSAR equations for pKa estimation has been shown to be effective. acs.org

This compound is classified as a hard Lewis acid and a powerful hydrogen bond donor (HBD). wikipedia.orgnih.gov Its ability to act as an electron pair acceptor, particularly through hydrogen bonding, is a defining characteristic. Computational studies have quantified this property and explored its implications.

The interaction between HFIP, acting as a Lewis acid, and a series of Lewis bases has been examined using a combination of Isothermal Titration Calorimetry (ITC) experiments and DFT calculations. nih.gov This study provided reference thermochemical data, with measured association enthalpy values (ΔHa) for the formation of HFIP-Lewis base complexes ranging from -9.3 to -14 kcal mol⁻¹. nih.gov The computational results, which included a PCM implicit solvation model, were in good agreement, yielding ΔHa values between -8.5 and -12.7 kcal mol⁻¹. nih.gov These findings confirm that HFIP forms strong adducts with Lewis bases and that these interactions can play a significant role in catalytic processes by polarizing bonds at the Lewis base. nih.gov

The HBD strength of HFIP is significantly influenced by fluorination. mpg.deresearchgate.net DFT calculations have been used to investigate how fluorination affects the conformational properties and HB acidity of alcohols. nih.gov For flexible HBDs like HFIP, descriptors based on the electrostatic potential, calculated at a DFT level, can accurately describe the trends in HBD capacity, especially when solvation effects are considered. nih.gov Furthermore, ab initio calculations combined with infrared photodissociation spectroscopy of halide anion-HFIP complexes show that the O-H stretching frequency is red-shifted significantly more than in complexes with isopropanol, directly reflecting HFIP's enhanced HBD ability. rsc.org An energy decomposition analysis from these calculations reveals that the stronger binding in HFIP complexes is mainly due to greater electrostatic attraction. rsc.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has emerged as an indispensable tool for elucidating the complex reaction mechanisms of chemical compounds. arxiv.orgsmu.edu These theoretical calculations provide deep insights into the electronic structure of reactants, transition states, and products, which are often difficult or impossible to determine through experimental means alone. mit.edusumitomo-chem.co.jp For this compound, computational methods, particularly Density Functional Theory (DFT), have been employed to unravel the intricacies of its chemical transformations, such as thermal decomposition and reactions with atomic species. researchgate.net By simulating reactions at a molecular level, researchers can map out the entire potential energy surface, identifying the most favorable reaction pathways and the energetic barriers that govern the reaction rate. researchgate.netdiva-portal.org

Determination of Transition States and Activation Energies

A cornerstone of computational reaction analysis is the identification of transition states and the calculation of their associated activation energies. bath.ac.uk The transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is the point of no return between reactants and products. mit.edudiva-portal.org Its energy relative to the reactants defines the activation energy (Ea), a critical parameter that dictates the kinetics of a chemical reaction. bath.ac.uk

Computational studies on 2-H-heptafluoropropane (this compound) have utilized various levels of theory to accurately model its reactivity. For instance, the electronic structure and geometries of reactants and transition states have been optimized using methods like MPW1K/6-311+G(d,p), with single-point energies further refined using the G3(MP2) method. researchgate.net These calculations are crucial for determining key geometrical parameters and the imaginary vibrational frequencies characteristic of a true transition state structure. researchgate.net

Research has shown that for reactions involving the abstraction of a hydrogen atom from this compound by halogen atoms (F, Cl, Br), the calculated energy barriers are significantly different. researchgate.net The reaction with a fluorine atom exhibits a much lower barrier height compared to reactions with chlorine or bromine, indicating a faster reaction rate. researchgate.net Furthermore, DFT calculations have been used to model the unimolecular decomposition of this compound, specifically the elimination of hydrogen fluoride (HF). researchgate.net These simulations determined a threshold energy of 75 ± 2 kcal/mol for this decomposition pathway. researchgate.net

| Reactant Species | Computational Method | Calculated Property | Value | Source |

|---|---|---|---|---|

| CF3CHFCF3 + F | DFT/G3(MP2) | Barrier Height | Significantly lower than with Cl, Br | researchgate.net |

| CF3CHFCF3 | DFT | Threshold Energy (HF Elimination) | 75 ± 2 kcal/mol | researchgate.net |

Simulation of this compound's Role in Catalytic Cycles

While direct computational studies detailing this compound's role in specific, complete catalytic cycles are not extensively documented in the provided literature, the principles of such simulations are well-established, and its potential role can be inferred from studies on similar halogenated compounds. sumitomo-chem.co.jpnist.gov Computational modeling is a powerful method for investigating how a compound might participate in a catalytic cycle, for instance, by acting as a catalyst or an inhibitor. nist.gov

In the context of combustion chemistry, fluorinated hydrocarbons can act as fire suppressants (inhibitors) through catalytic cycles that scavenge chain-propagating radicals like hydrogen (H), oxygen (O), or hydroxyl (OH) radicals. nist.gov Simulations of such a role for this compound would involve modeling the elementary reaction steps between the compound (or its decomposition products) and these key radicals. researchgate.net The potential energy surface for these reactions would be calculated to determine the rate constants. researchgate.net

A simulation of a catalytic inhibition cycle would typically involve these steps:

Reaction with a radical: Modeling the reaction of this compound with a radical (e.g., H), leading to the formation of a new radical species (CF3CFCF3) and a stable molecule (H2). researchgate.net

Radical regeneration: Simulating the subsequent reactions of the newly formed fluorinated radical with other species in the system, which would ultimately regenerate the original inhibiting species or another species capable of scavenging another chain-propagating radical.

Heptafluoropropan 2 Ol As an Enabling Solvent in Contemporary Organic Synthesis

Mechanistic Role of Unique Solvent Properties

The efficacy of Heptafluoropropan-2-ol as a solvent in organic synthesis stems from a combination of its unique characteristics. These properties work in concert to influence reaction pathways, stabilize reactive intermediates, and enhance the reactivity of various reagents. researchgate.netbohrium.comacs.org

This compound is an exceptionally strong hydrogen bond donor. nih.govrsc.orgunilongindustry.com This characteristic is a result of the electron-withdrawing fluorine atoms, which increase the acidity of the hydroxyl proton (pKa = 9.3). scispace.commdpi.com This strong hydrogen-bonding ability allows HFIP to form complexes with various functional groups, thereby activating substrates and reagents. rsc.orgrsc.org For instance, it can activate carbonyls and imines by hydrogen bonding, enhancing their electrophilicity. scispace.com

Studies have shown that HFIP can form stable, equimolar complexes with hydrogen bond acceptors like tetrahydrofuran. scispace.com Furthermore, infrared photodissociation spectroscopy of halide anion complexes with HFIP revealed that the O-H stretching fundamentals are significantly red-shifted compared to those with isopropanol (B130326), directly reflecting HFIP's enhanced hydrogen-bond donor ability. rsc.org This strong interaction is not limited to single molecules; HFIP can form hydrogen-bonded clusters, which can act as proton donors and influence reaction kinetics. researchgate.netchemrxiv.org The ability of HFIP to displace water at the surface of peptides and form intra-peptide hydrogen bonds contributes to the stabilization of their secondary structures, further illustrating its potent hydrogen-bonding capacity. nih.gov

A key feature of this compound is its ability to stabilize cationic intermediates. researchgate.netbeilstein-journals.orgnih.gov This is attributed to its high polarity, significant ionizing power, and low nucleophilicity. researchgate.netscispace.com These properties create an environment where carbocations can be generated and persist long enough to participate in desired reactions, often without the need for traditional Brønsted or Lewis acids. researchgate.netnih.gov The solvent's high dielectric constant and strong ionizing power further contribute to the stabilization of positively charged species. researchgate.net

The stabilizing effect of HFIP has been demonstrated in various reactions, including Friedel-Crafts type transformations where it facilitates the generation of carbocations from alcohols. researchgate.netnih.gov In the synthesis of resorcin[n]arenes, HFIP has been shown to stabilize cationic intermediates, enabling the use of a wider range of starting materials. beilstein-journals.orgnih.gov The solvent's ability to solvate counter-anions through hydrogen bonding leaves the cationic intermediates more accessible for subsequent reactions. rsc.orgnih.gov

| Reaction Type | Role of this compound | Observed Effect | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Stabilizes carbocations from alcohols | Enables catalyst-free reactions | researchgate.netnih.gov |

| Resorcin[n]arene Synthesis | Stabilizes cationic intermediates in cyclization | Allows for a broader substrate scope | beilstein-journals.orgnih.gov |

| Diazotization of Aliphatic Amines | Stabilizes carbocation intermediates | Enables selective transformations | nih.gov |

This compound possesses very low nucleophilicity, meaning it is less likely to participate as a nucleophile in reactions, thereby preventing the formation of unwanted side products. acs.orgacs.org This property is particularly advantageous in reactions involving highly reactive electrophiles, where a more nucleophilic solvent might compete with the desired nucleophile. acs.org While it can act as a nucleophile with extremely reactive cationic species, this is not its typical role. scispace.comrsc.org

Furthermore, HFIP exhibits remarkable redox stability, making it an ideal solvent for electrochemical investigations and reactions conducted in highly oxidizing environments. scispace.comacs.orgnih.gov Its wide electrochemical window is comparable to that of aprotic solvents like acetonitrile (B52724). acs.org This stability allows for its use in oxidation reactions where other alcohol solvents would be degraded. scispace.com The combination of low nucleophilicity and high redox stability makes HFIP a unique solvent that can facilitate a broad range of chemical transformations that are not feasible in more conventional solvents. acs.orgacs.org

Promotion of Oxidation Transformations

This compound has proven to be an effective medium for various oxidation reactions, primarily due to its ability to activate oxidizing agents through its strong hydrogen-bonding capabilities.

The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is significantly promoted by this compound, particularly when using hydrogen peroxide as the oxidant. rsc.orgnih.govrsc.org In this reaction, HFIP enhances the reactivity of hydrogen peroxide. researchgate.net Studies have shown that cyclic ketones can be cleanly converted to their corresponding lactones in high yields in HFIP. acs.org

Mechanistic investigations have revealed that the reaction in HFIP can proceed through a non-classical pathway. rsc.orgresearchgate.net For instance, in the presence of a Brønsted acid catalyst, a spiro-bisperoxide intermediate has been identified, which is a departure from the traditional Criegee intermediate mechanism. scispace.comrsc.orgresearchgate.net This unique mechanism is attributed to the specific solvation effects of HFIP.

| Substrate | Oxidant | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | H₂O₂ | This compound | ε-Caprolactone | 89% |

This compound significantly enhances the reactivity of hydrogen peroxide as an oxidizing agent. acs.orgua.es This activation is achieved through the formation of multiple hydrogen bonds between HFIP molecules and hydrogen peroxide. nih.govuni-koeln.de This interaction polarizes the oxygen-oxygen bond of hydrogen peroxide, making it a more potent electrophilic oxidant. scispace.com

Kinetic and theoretical studies on the epoxidation of olefins in HFIP have shown a dramatic rate acceleration compared to reactions in other solvents. nih.gov The rate dependence on HFIP concentration suggests that higher-order solvent aggregates are involved in the activation of hydrogen peroxide. nih.gov This activation by HFIP allows for efficient oxidations, such as the epoxidation of alkenes and the oxidation of sulfides to sulfoxides, to proceed under mild conditions, often without the need for a catalyst. acs.org The use of urea-hydrogen peroxide adduct (UHP) in HFIP has also been shown to be an effective system for the oxidation of electron-rich arenes. ua.es

Mediation of Acid-Catalyzed Processes

This compound exhibits a profound influence on acid-catalyzed reactions, often acting as more than an inert medium. Its ability to engage in strong hydrogen bonding and stabilize charged species allows it to function synergistically with both Lewis and Brønsted acids, and in some cases, to act as a promoter in its own right.

The ring opening of epoxides is a fundamental transformation for creating functionalized molecules. While often requiring a Lewis acid catalyst to activate the epoxide ring, the use of HFIP as a solvent can significantly alter these reactions. In many instances, HFIP's strong hydrogen-bond donating capability and high acidity (pKa ≈ 9.3) provide sufficient "electrophilic solvent assistance" (ESA) to activate the epoxide, reducing or eliminating the need for an external Lewis acid catalyst. rsc.orgarkat-usa.org

This effect is clearly demonstrated in the metal-free, intramolecular regioselective ring opening of chiral aryloxymethyl oxiranes. When refluxed in HFIP, these substrates cyclize to yield enantiopure 3-chromanol derivatives in excellent yields. rsc.org The solvent actively participates by protonating the epoxide oxygen, facilitating the nucleophilic attack that leads to ring opening. rsc.org

Furthermore, HFIP promotes the formal [3+2] cycloaddition of epoxides with electron-rich alkenes to produce substituted tetrahydrofurans. mdpi.com Comparative studies show that HFIP is significantly more effective than less acidic fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), highlighting the importance of HFIP's acidity in activating the epoxide ring. mdpi.com In these reactions, HFIP's low nucleophilicity is also critical, as it prevents the solvent from competing with the desired nucleophile in the ring-opening process. mdpi.com

Table 1: Examples of Epoxide Ring Opening Reactions Promoted by this compound (HFIP)

| Epoxide Substrate | Reaction Type | Product | Role of HFIP | Reference |

|---|---|---|---|---|

| Aryloxymethyl oxiranes | Intramolecular Ring Opening | 3-Chromanols | Acts as a metal-free promoter via electrophilic solvent assistance (ESA). | rsc.org |

| Styrene (B11656) Oxide | Reaction with Electron-Rich Alkenes | Substituted Tetrahydrofurans | Serves as both solvent and reaction promoter, activating the epoxide ring. | mdpi.com |

| Electron-Poor Aromatic Epoxides | Friedel-Crafts Arylation | Branched Arylated Alcohols | Used with a Brønsted acid to overcome substrate limitations. | researchgate.net |

This compound works in powerful synergy with Brønsted acids to catalyze reactions that are sluggish or inefficient in other solvents. The solvent's ability to form extensive hydrogen-bond networks can stabilize the cationic intermediates generated by the Brønsted acid, thereby enhancing reactivity and influencing selectivity. researchgate.netrsc.org This cooperative effect is akin to a "Brønsted acid-assisted-Brønsted acid" catalytic system. researchgate.net

For example, the ring opening of donor-acceptor cyclopropanes is effectively catalyzed by a small amount (5 mol%) of the strong Brønsted acid B(C₆F₅)₃·H₂O when HFIP is used as the solvent. rsc.org Similarly, the hydroarylation of enamides with triflic acid (TfOH) proceeds cleanly in HFIP to give the desired product, whereas the same reaction in common solvents like acetonitrile or dichloromethane (B109758) results only in unwanted oligomerization of the starting material. rsc.org Mechanistic studies revealed that HFIP prevents this side reaction by reversibly reacting with the intermediate iminium cation to form a stable hexafluoroisopropyl ether, which then acts as a slow-release reservoir for the reactive species. rsc.org

Table 2: Synergistic Applications of HFIP with Brønsted Acids

| Brønsted Acid | Reaction Type | Substrate Example | Outcome in HFIP | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃·H₂O | Ring Opening | Donor-Acceptor Cyclopropanes | Efficient ring opening with low catalyst loading. | rsc.org |

| Triflic Acid (TfOH) | Hydroarylation | N-vinylformamide | High yield of the desired product; prevents oligomerization. | rsc.org |

| Chiral Phosphoric Acid | Three-Component Coupling | Diazoacetates, Imines, Alcohols | Enables highly efficient and selective coupling. | nih.gov |

Versatility in Complex Organic Transformations

The utility of HFIP extends beyond acid-catalyzed reactions. Its unique solvent properties make it highly effective for a variety of complex transformations that are central to advanced organic chemistry and the synthesis of natural products.

This compound can exert a remarkable influence on the stereochemical outcome of asymmetric reactions. Its role is not that of a passive bystander; it actively participates by forming hydrogen bonds with the chiral catalyst, which can alter the catalyst's conformation and the steric environment of its active site. acs.orgacs.org

This effect is particularly well-documented in dirhodium tetracarboxylate-catalyzed cyclopropanation reactions. acs.orgacs.orgresearchgate.net Depending on the specific structure of the chiral ligands on the rhodium catalyst, changing the solvent from a non-coordinating one like dichloromethane (DCM) to HFIP can lead to a dramatic improvement, a decrease, or even a complete reversal of enantioselectivity. acs.orgchemrxiv.org For instance, using the Rh₂(S-NTTL)₄ catalyst, the enantiomeric excess (ee) for the cyclopropanation of styrene with a diazoacetate substrate improves significantly in HFIP compared to DCM. acs.org Conversely, for the Rh₂(TCPTAD)₄ catalyst, a switch in the major enantiomer produced is observed. acs.org These outcomes are attributed to the flexibility induced in the catalyst structure by the strong hydrogen-bonding medium. acs.orgchemrxiv.org

Table 3: Effect of HFIP on Enantioselectivity in Rhodium-Catalyzed Cyclopropanation

| Chiral Catalyst | Solvent | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Rh₂(S-NTTL)₄ | DCM | 66% | acs.org |

| HFIP | >98% | ||

| Rh₂(S-TCPTAD)₄ | DCM | 72% (R) | acs.org |

| HFIP | -44% (S) |

Cycloaddition and rearrangement reactions are cornerstone strategies for building molecular complexity. HFIP has been shown to promote these transformations, often by stabilizing polar, charge-separated transition states.

Cycloaddition Reactions: HFIP facilitates a range of cycloadditions. It enables catalyst-free [4+3] cycloadditions between indolyl alcohols and cyclopentadiene (B3395910) under mild conditions. rsc.org In the classic Diels-Alder ([4+2]) reaction, HFIP can provide significant rate acceleration through a combination of hydrogen bonding and C-H/π interactions with the substrates. researchgate.net In some inverse-electron-demand Diels-Alder (iEDDA) reactions, HFIP can even alter the entire reaction pathway, favoring an unusual N1/N4 cycloaddition followed by a rearrangement, leading to different products than those formed in common solvents. xjtu.edu.cn Furthermore, photochemical [2+2] cycloadditions of substrates like alkynes and maleimides show substantially improved yields in HFIP. nih.gov

Rearrangement Reactions: Sigmatropic rearrangements, such as the Claisen or Overman rearrangement, proceed through highly ordered, often polar, six-membered transition states. The ability of HFIP to stabilize such transition states through its hydrogen-bonding network can facilitate these reactions. For example, the Overman rearrangement, a nih.govnih.gov-sigmatropic shift used to synthesize allylic amines from allylic alcohols, benefits from polar solvents that can stabilize the charge distribution in the chair-like transition state. organic-chemistry.org

Table 4: Application of HFIP in Cycloaddition and Rearrangement Reactions

| Reaction Class | Specific Example | Role of HFIP | Reference |

|---|---|---|---|

| [4+3] Cycloaddition | Indolyl alcohols + Cyclopentadiene | Enables catalyst-free reaction under mild conditions. | rsc.org |

| [4+2] Diels-Alder | 1,2,4,5-Tetrazine + Enamines (iEDDA) | Alters reaction pathway to favor N1/N4 cycloaddition. | xjtu.edu.cn |

| [2+2] Photocycloaddition | Alkynes + Maleimides | Promotes reaction and leads to high yields. | nih.gov |

| nih.govnih.gov-Sigmatropic Rearrangement | Overman Rearrangement | Stabilizes the polar, cyclic transition state. | organic-chemistry.org |

The formation of large rings (macrocyclization) and chain-like molecules (oligomerization) are processes that require precise control to avoid the formation of undesired linear polymers or small cyclic byproducts. HFIP has demonstrated a unique capacity to mediate these reactions.

In some contexts, HFIP acts to prevent unwanted oligomerization. As seen in the hydroarylation of enamides, HFIP reversibly traps the reactive cationic intermediate, preventing it from polymerizing with other substrate molecules. rsc.org

Conversely, HFIP can also promote controlled oligomerization and conjugation. In the formaldehyde-mediated crosslinking of phenols and amines, it is proposed that HFIP aggregates form templates that bring the different reaction partners into proximity, facilitating the desired bond formation. chinesechemsoc.org This templating effect is also leveraged in biochemical applications, where HFIP is a standard solvent used to prepare and control the aggregation state of amyloid-β peptide oligomers. nih.gov

For macrocyclization, HFIP's ability to promote powerful ring-forming reactions is key. For example, the Diels-Alder reaction is a robust strategy for peptide macrocyclization. nih.gov Given HFIP's proven ability to accelerate these cycloadditions, it serves as an ideal solvent for such complex, high-dilution transformations. researchgate.net

Catalytic Applications and Mechanistic Discoveries Involving Heptafluoropropan 2 Ol

Interplay with Organometallic Catalysis

In organometallic chemistry, the environment surrounding the metal center is crucial for determining the catalyst's activity and selectivity. Heptafluoropropan-2-ol is utilized as a specialized solvent or co-solvent that can profoundly influence the outcome of catalytic reactions.

The effectiveness of a metal catalyst is heavily dependent on the electronic and steric properties of its ligands. This compound can modulate these properties through specific interactions. As a highly polar, low-nucleophilicity solvent with strong hydrogen-bond-donating capabilities, it can stabilize charged intermediates and transition states in a catalytic cycle. rsc.orgnih.gov For instance, in reactions involving cationic metal complexes, this compound can interact with the ancillary ligands or the counter-anion, thereby modifying the electronic environment of the metal center. rsc.orgbeilstein-journals.org

This compound serves as a precursor to the heptafluoro-2-propyl anion, a potent nucleophile for the activation of unsaturated π-systems. semanticscholar.org Research has demonstrated a novel method for the 1,4-addition of this anion to various electron-deficient unsaturated compounds, such as acrylates and vinyl ketones. semanticscholar.org In this process, 2H-heptafluoropropane is deprotonated by a fluoride (B91410) ion source, generating the (CF₃)₂FC⁻ anion. This anion then attacks the carbon-carbon double bond of the electrophile. semanticscholar.org

The reaction's success is sensitive to the solvent and the nature of the base used. Polar aprotic solvents like DMF and DMAc have been found to be effective. semanticscholar.org The choice of substrate is also critical, with the reaction proceeding efficiently for a range of electron-deficient alkenes. This method provides a direct route to introduce the bulky and electron-withdrawing heptafluoro-2-propyl group into organic molecules, which is of interest for creating novel materials and pharmaceuticals. semanticscholar.org

| Unsaturated Compound (Electrophile) | Base | Solvent | Yield of Adduct (%) |

|---|---|---|---|

| Adamantyl acrylate | TMAF | DMF | 71 |

| Methyl acrylate | TMAF | DMF | 66 |

| 2-Methoxyethyl acrylate | TMAF | DMF | 73 |

| N,N-Dimethylacrylamide | TMAF | DMF | 75 |

| Methyl vinyl ketone | TMAF | DMF | 52 |

Facilitation of Transition Metal-Free Catalytic Pathways

The development of reactions that avoid the use of often expensive and toxic transition metals is a major goal in sustainable chemistry. researchgate.net this compound is instrumental in certain transition-metal-free transformations. The generation of the heptafluoro-2-propyl anion from 2H-heptafluoropropane using a simple fluoride source, such as tetramethylammonium (B1211777) fluoride (TMAF) or cesium fluoride, is a prime example of a transition-metal-free activation. semanticscholar.orgnih.gov

In this pathway, the fluoride ion acts as a base to deprotonate the 2H-heptafluoropropane, creating the nucleophilic (CF₃)₂FC⁻ anion. This process bypasses the need for an organometallic reagent or a transition metal catalyst to generate the active species. semanticscholar.org The subsequent nucleophilic attack on an unsaturated substrate proceeds without metal mediation. semanticscholar.orgrsc.org The efficiency of these reactions often relies on the careful selection of a strong base and an appropriate solvent system to stabilize the anionic intermediate and facilitate the desired bond formation. researchgate.net This approach represents a greener and more direct method for fluoroalkylation.

Advanced Mechanistic Studies of this compound-Assisted Catalysis

To optimize and design new catalytic systems, a deep understanding of the reaction mechanism is essential. Advanced studies, including kinetic analysis and in situ spectroscopy, provide critical insights into the role of this compound in catalysis.

For example, in urethane (B1682113) formation, the reaction between an isocyanate and an alcohol is sensitive to the alcohol's structure. Kinetic studies comparing primary and secondary alcohols show that primary alcohols typically react faster. researchgate.net This can be attributed to reduced steric hindrance around the hydroxyl group. While direct kinetic data for this compound in many catalytic systems is sparse, data from its non-fluorinated analog, propan-2-ol, can offer valuable comparisons. Studies on the reaction of phenyl isocyanate with various alcohols have determined the rate constants and activation energies, illustrating the impact of the alcohol's structure on the reaction rate. researchgate.net Such analyses are crucial for predicting reactivity and optimizing reaction conditions.

| Alcohol | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Apparent Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Propan-1-ol (Primary) | 25 | 0.0019 | 37 |

| Propan-1-ol (Primary) | 40 | 0.0044 | |

| Propan-1-ol (Primary) | 50 | 0.0075 | |

| Propan-2-ol (Secondary) | 25 | 0.0006 | 44 |

| Propan-2-ol (Secondary) | 40 | 0.0016 | |

| Propan-2-ol (Secondary) | 50 | 0.0028 |

In situ spectroscopic techniques are powerful tools for observing catalytic reactions as they happen, allowing for the direct detection of transient intermediates and active species. mdpi.comosti.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable. wiley.comrsc.orgrsc.org

For reactions involving this compound, ¹⁹F NMR spectroscopy is exceptionally well-suited for mechanistic investigations. Given the large chemical shift range and high sensitivity of the ¹⁹F nucleus, it is possible to monitor the consumption of the 2H-heptafluoropropane starting material and the formation of the heptafluoro-2-propyl anion intermediate and the final fluorinated product in real-time. nih.gov This allows for the direct observation of key steps in the catalytic cycle.

Similarly, in situ FTIR spectroscopy can be used to track changes in vibrational frequencies associated with the formation and consumption of intermediates. fung-group.orgirdg.org For example, in the reaction of the heptafluoro-2-propyl anion with a carbonyl compound, one could monitor the disappearance of the C=O stretch of the reactant and the appearance of new bands corresponding to the C-O bond of the resulting alkoxide intermediate. These advanced spectroscopic methods provide a window into the reaction mechanism, helping to validate proposed pathways and guide the development of more efficient catalysts. mdpi.com

Applications in Electrocatalysis and Photocatalysis

While direct and extensive research on the specific applications of this compound in electrocatalysis and photocatalysis is not widely documented, its structural similarity to other well-studied fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), allows for an informed discussion of its potential roles in these rapidly advancing fields. The unique properties of fluorinated alcohols, including their high ionizing power, low nucleophilicity, and ability to form strong hydrogen bonds, make them valuable components in catalytic systems. acs.orgchemrxiv.orgacs.orgrsc.orgresearchgate.net

An example of the impact of fluorinated alcohols in electrocatalysis is the 1,2-amino oxygenation of alkenes, where TFE was used as a co-solvent. acs.org In this case, the low nucleophilicity of TFE was crucial for the desired reaction to proceed, allowing for the incorporation of other nucleophiles. acs.org When more nucleophilic alcohols like methanol (B129727) or ethanol (B145695) were used, they were incorporated into the final product, highlighting the unique advantage of using a fluorinated alcohol. acs.org Similarly, HFIP has been shown to promote intermolecular nucleophilic attacks in certain reactions by stabilizing electrochemically generated carbocations. acs.org

In the realm of photocatalysis, fluorinated solvents are also gaining attention for their ability to enhance reaction efficiency and selectivity. rsc.orgrsc.org The use of fluorinated solvents can influence the photocatalytic aerobic oxidative amidation of alcohols, demonstrating their significant effect on the efficiency of the process. rsc.orgrsc.org The properties of fluorinated alcohols can help to mitigate the recombination of electron-hole pairs in photocatalysts, thereby increasing their activity. rsc.org

Furthermore, the concept of using fluorinated compounds extends to the design of the photocatalysts themselves. For example, fluorinated phthalocyanines adsorbed on metal oxide supports have been investigated as environmentally friendly, green photo-oxidation catalysts. shu.edu These catalysts can generate reactive oxygen species using visible light and air, enabling the degradation of organic sulfides. shu.edu The choice of solvent in these systems can also affect product selectivity. shu.edu

Given these established roles of similar fluorinated alcohols, it is plausible that this compound could find applications in both electrocatalysis and photocatalysis. Its properties would likely be beneficial in reactions requiring the stabilization of cationic intermediates, controlled nucleophilicity, and enhanced photocatalytic activity.

Table 1: Comparison of Properties of Fluorinated Alcohols Relevant to Catalysis

| Property | Ethanol | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| pKa | 15.9 | 12.4 | 9.3 |

| Boiling Point (°C) | 78 | 74 | 59 |

| Density (g/mL) | 0.789 | 1.38 | 1.596 |

| Nucleophilicity | High | Low | Very Low |

| Ionizing Power | Moderate | High | Very High |

| This table presents a comparison of the physicochemical properties of ethanol, TFE, and HFIP, which are crucial for their roles in catalysis. The data is compiled from various sources discussing the properties of fluorinated alcohols. chemrxiv.orgacs.org |

Table 2: Examples of Catalytic Reactions Utilizing Fluorinated Alcohols

| Reaction | Catalyst System | Fluorinated Alcohol | Role of Fluorinated Alcohol | Reference |

| 1,2-Amino Oxygenation of Alkenes | Electrochemical | 2,2,2-Trifluoroethanol (TFE) | Co-solvent, non-nucleophilic medium | acs.org |

| Synthesis of Benzazoles | Electrochemical | Trifluoroacetic Acid (TFA) | Additive | chemrxiv.org |

| Aerobic Oxidative Amidation of Alcohols | HKUST-1/Cs-POMoW | Perfluorinated solvents | Reaction medium, enhances photocatalytic activity | rsc.orgrsc.org |

| Photo-oxidation of Organic Sulfides | Fluorinated Phthalocyanines on Metal Oxides | - | Component of the photocatalyst | shu.edu |

| This table provides examples of electrocatalytic and photocatalytic reactions where fluorinated alcohols or compounds play a significant role, illustrating their diverse applications. |

Integration of Heptafluoropropan 2 Ol in Supramolecular Chemistry

Direct Involvement in Supramolecular Self-Assembly Processes

No research data was found detailing the direct participation of heptafluoropropan-2-ol in forming supramolecular aggregates, gels, or other organized structures through self-assembly processes.

Design and Engineering of Dynamic Supramolecular Systems

There is no available literature on the use of this compound in the design and engineering of dynamic supramolecular systems.

Specific studies on the ability of this compound to form and act as a hydrogen bond-networked promoter in supramolecular architectures are not present in the current scientific literature.

Information regarding the application of this compound in supramolecular recognition and host-guest chemistry is not available. There are no documented examples of it acting as a host or guest molecule or influencing recognition events.

Influence on Chemical Reactivity within Nanoconfined Environments

No studies were identified that investigate the influence of this compound on chemical reactions occurring within nanoconfined spaces such as micelles or capsules.

Applications in Biochemical and Polymer Science Research Beyond Solvent Effects

Biochemical Research Applications

In the field of biochemistry, HFIP's distinct chemical nature facilitates sensitive analytical techniques and the study of complex biological molecules.

Heptafluoropropan-2-ol is particularly effective in biochemistry for solubilizing peptides and monomerizing protein aggregates, especially those characterized by β-sheet structures. chemicalbook.commpbio.com Its utility is prominent in the study of amyloid beta (Aβ) peptides, which are associated with neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Fluorinated solvents such as HFIP are known to produce stable solutions of amyloid protein monomers and can effectively break down pre-existing aggregates and protofibrils. nih.gov

This capability is crucial for preparing initial, monomeric samples of Aβ, which is a critical starting point for investigating the pathways of aggregation. nih.gov While Aβ is largely unstructured in aqueous solutions, HFIP can induce a folded, α-helical structure. nih.gov The conformational shift to β-sheets, considered a primary step in the aggregation process, can be observed by increasing the water content in HFIP solutions. nih.gov

Advanced techniques like Small Angle Neutron Scattering (SANS) have been employed to analyze Aβ monomers that have been stored in deuterated HFIP (dHFIP). researchgate.netnih.gov These studies have successfully resolved the structure of these small monomers, providing valuable data on their size and conformation at the start of aggregation experiments. researchgate.netnih.gov

| Peptide | Hydrodynamic Radius (nm) |

|---|---|

| Aβ₁₋₄₀ | 1.8 ± 0.3 |

| Aβ₁₋₄₂ | 3.2 ± 0.4 |

Due to its acidity (pKa = 9.3), this compound can be used as an acidic component in volatile buffers for ion pair High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). chemicalbook.com This application is especially significant in the analysis of nucleic acids. chemicalbook.commpbio.com The use of HFIP as an acidic modifier for mobile phases in the LC-MS of oligonucleotides was a landmark development in the field. nih.gov

Prior to its introduction, analytical methods often relied on various carboxylic acids which tended to cause significant suppression of the mass spectrometry signal during electrospray ionization (ESI). nih.gov In contrast, HFIP not only adjusts the pH of the solution but also enhances the MS signal intensity of oligonucleotides. nih.gov For oligonucleotides, which are typically analyzed using negative-ion ESI, weak acids like HFIP are beneficial as they help create a stable pool of deprotonated anions, which supports the negative charging process. nih.gov In reversed-phase LC, where basic alkylamine ion-pairing agents are necessary for retaining oligonucleotides, HFIP serves the dual purpose of neutralizing the solution and facilitating superior analytical sensitivity. nih.gov

| Modifier | Effect on ESI-MS Signal | Primary Role |

|---|---|---|

| This compound (HFIP) | Enhancement | pH adjustment, signal enhancement |

| Carboxylic Acids (e.g., Acetate, Formate) | Suppression | pH adjustment |

Role in Polymer Synthesis and Fluorinated Material Development

The unique properties of the hexafluoroalcohol group are also exploited in polymer science to create materials with specialized functions and enhanced performance characteristics.

This compound can be integrated as a functional moiety into various polymer backbones to create specialized materials. mpbio.com A notable example is its use in preparing hexafluoroalcohol-functionalized methacrylate (B99206) polymers, which are developed for use as advanced lithographic and nanopatterning materials. mpbio.com

In another application, poly(phenylene ethynylene)s (PPEs) have been synthesized with pendant HFIP groups. mit.edu The synthesis of these polymers involves the creation of monomers that contain the HFIP group, which are subsequently polymerized. mit.edu Research has shown that the inclusion of these bulky, fluorinated side groups does not significantly impede the polymerization process, allowing for the formation of polymers with desirable molecular weights. mit.edu

The incorporation of HFIP moieties into polymer chains can profoundly modify the material's properties, leading to the development of advanced, functional polymers. mit.edu The pendant HFIP groups in PPEs, for instance, act as strong hydrogen-bond donors. mit.edu This characteristic significantly enhances the polymer's fluorescence response when it is exposed to the vapors of analytes that are hydrogen-bond acceptors, such as pyridine. mit.edu

This heightened sensitivity makes these modified polymers highly effective as fluorescent chemosensors for the detection of trace amounts of analytes, including toxic industrial chemicals and compounds used in explosives. mit.edu The improved performance is attributed to two key mechanisms: stronger binding interactions between the analyte and the polymer, and more facile photoinduced charge-transfer reactions that occur with the analytes hydrogen-bonded to the HFIP groups. mit.edu

Environmental Chemistry and Degradation Pathways of Heptafluoropropan 2 Ol

Elucidation of Thermal Decomposition Processes